Cas no 1216730-87-8 (Chlorproethazine-d10 Hydrochloride)

Chlorproethazine-d10 Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Chlorproethazine
- 3-(2-chlorophenothiazin-10-yl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)propan-1-amine,hydrochloride
- 2-Chloro-10-[3-(diethylamino-d10)propyl]phenothiazine Hydrochloride
- 2-Chloro-N,N-(diethyl-d10)-10H-phenothiazine-10-propanamine Hydrochloride
- Chlorproethazine0-d10 Hydrochloride
- Chlorproethazine-d10 Hydrochloride
- Neuriplege-d10
- RP 4909-d10
- Chlorproethazine-d10 (hydrochloride)
- 3-(2-chlorophenothiazin-10-yl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)propan-1-amine;hydrochloride
- HY-110411S
- CS-0202066
- 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_5_)ethyl]propan-1-amine--hydrogen chloride (1/1)
- DTXSID10747353
- 2-Chloro-N,N-(diethyl-d10)-10H-phenothiazine-10-propanamine Hydrochloride; 2-Chloro-10-[3-(diethylamino-d10)propyl]phenothiazine Hydrochloride; Neuriplege-d10; RP 4909-d10;
- 1216730-87-8
-
- インチ: InChI=1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H/i1D3,2D3,3D2,4D2;
- InChIKey: XXQMDKCWUYZXOF-MFMGRUKYSA-N
- SMILES: CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
計算された属性
- 精确分子量: 392.16600
- 同位素质量: 392.1664928g/mol
- 同位体原子数: 10
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 363
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.8Ų
じっけんとくせい
- PSA: 31.78000
- LogP: 6.54160
Chlorproethazine-d10 Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C424702-2.5mg |
Chlorproethazine-d10 Hydrochloride |
1216730-87-8 | 2.5mg |
$ 173.00 | 2023-09-08 | ||
TRC | C424702-25mg |
Chlorproethazine-d10 Hydrochloride |
1216730-87-8 | 25mg |
$ 1355.00 | 2023-09-08 |
Chlorproethazine-d10 Hydrochloride 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
Chlorproethazine-d10 Hydrochlorideに関する追加情報
Chlorproethazine-d10 Hydrochloride: A Comprehensive Overview
Chlorproethazine-d10 Hydrochloride, also known by its CAS number 1216730-87-8, is a highly specialized compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound is a deuterated derivative of chlorproethazine, a well-known antipsychotic agent, and its hydrochloride salt form makes it particularly stable and suitable for various research and therapeutic applications. The incorporation of deuterium (denoted by the "-d10" suffix) introduces unique properties that enhance its utility in drug metabolism studies and clinical research.
The structural composition of Chlorproethazine-d10 Hydrochloride is characterized by a complex arrangement of nitrogen atoms, chlorine substituents, and a deuterated ethyl group. This configuration not only contributes to its pharmacokinetic profile but also plays a pivotal role in its interactions with biological systems. Recent studies have highlighted the importance of deuterium substitution in stabilizing the molecule, thereby reducing the risk of metabolic degradation and improving bioavailability. These findings underscore the potential of this compound as a valuable tool in drug development.
One of the most notable applications of Chlorproethazine-d10 Hydrochloride lies in its use as a tracer in positron emission tomography (PET) imaging. By incorporating deuterium into the molecule, researchers can track its distribution and metabolism within the body with unprecedented precision. This has led to groundbreaking insights into the pharmacodynamics of antipsychotic agents, particularly in relation to dopamine receptor binding and central nervous system activity.
In addition to its diagnostic applications, Chlorproethazine-d10 Hydrochloride has shown promise in preclinical studies as a potential therapeutic agent for neurodegenerative disorders. Recent research indicates that the compound exhibits neuroprotective properties, potentially mitigating oxidative stress and inflammation in neuronal cells. These findings have sparked interest in exploring its efficacy in treating conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of Chlorproethazine-d10 Hydrochloride involves a multi-step process that requires meticulous control over reaction conditions to ensure high purity and stability. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the compound, ensuring its suitability for both research and clinical use. The rigorous manufacturing standards associated with this compound further highlight its importance in the pharmaceutical industry.
From an environmental standpoint, Chlorproethazine-d10 Hydrochloride demonstrates favorable biodegradation characteristics, making it an eco-friendly option for large-scale production. Its low toxicity profile and minimal environmental impact align with current sustainability trends in drug development, positioning it as a forward-thinking solution for future therapeutic needs.
In conclusion, Chlorproethazine-d10 Hydrochloride, with its unique chemical properties and versatile applications, represents a significant advancement in medicinal chemistry. As ongoing research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in both diagnostic imaging and therapeutic interventions. Its ability to bridge gaps between fundamental research and clinical practice underscores its value as a cornerstone of modern pharmacology.
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